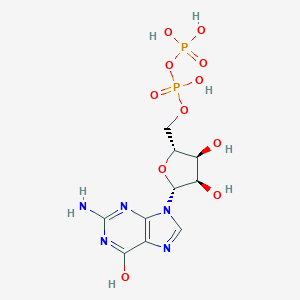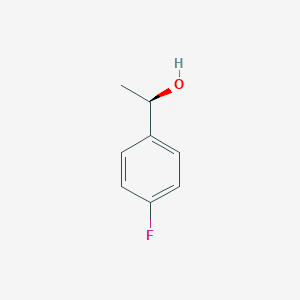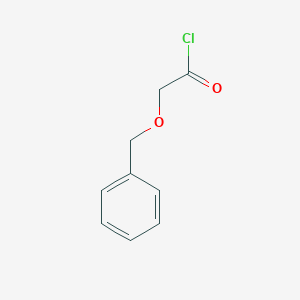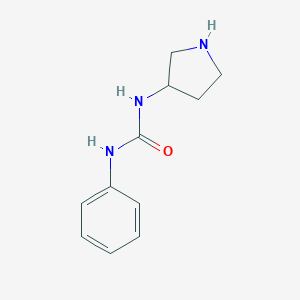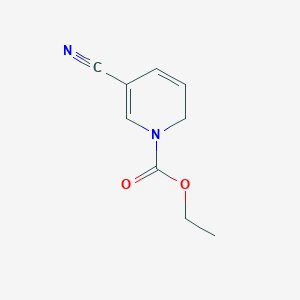
2-(6-Aminopyridin-2-YL)ethanol
Übersicht
Beschreibung
2-(6-Aminopyridin-2-YL)ethanol, also known as 2-(6-amino-2-pyridinyl)ethanol, is a chemical compound with the CAS Number: 101012-00-4 . It has a molecular weight of 138.17 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(6-aminopyridin-2-yl)ethan-1-ol . The InChI code is 1S/C7H10N2O/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2,(H2,8,9) .Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Cytotoxic Activity
Compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide. These compounds were tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .
Corrosion Inhibition
Compounds with similar structures have been used as corrosion inhibitors. These inhibitors are found in organic and inorganic compounds with functional groups containing nitrogen, oxygen, and sulfur .
Wirkmechanismus
Target of Action
Similar compounds, such as 2,6-diaminopyridine based functional polymers, have been synthesized and studied for their thermoresponsive properties . These polymers display upper critical solution temperature (UCST)-type reversible thermoresponsiveness in water/alcohol mixtures .
Mode of Action
It’s worth noting that similar compounds, such as 2,6-diaminopyridine based functional polymers, exhibit thermoresponsive behavior . This means that their solubility in a solvent can be controlled by temperature, which could potentially influence their interaction with targets .
Result of Action
Similar compounds have been studied for their potential applications in drug delivery, sensing, personal care, and microfluidic applications due to their thermoresponsive properties .
Action Environment
The action of 2-(6-Aminopyridin-2-YL)ethanol may be influenced by environmental factors such as temperature and solvent composition . For instance, the phase transition temperature of similar compounds can be tuned by varying the concentration of the polymer solution, the nature of the alcohol, or the composition of the solvent mixture .
Eigenschaften
IUPAC Name |
2-(6-aminopyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUUQOXHSUUDPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


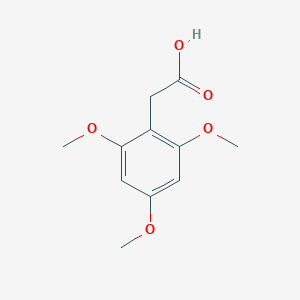
![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)
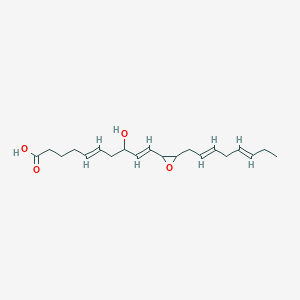
![1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate](/img/structure/B9310.png)

